N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-27(17-7-3-2-4-8-17)33(29,30)18-13-11-16(12-14-18)23(28)26-24-25-22-19-9-5-6-10-20(19)31-15-21(22)32-24/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSQMNSGPLJWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[4,3-d]thiazole core through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and chromone derivatives. The benzamide moiety can be introduced through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzamide-Thiazole Class
The target compound shares structural motifs with several benzamide-thiazole derivatives, differing primarily in substituents and fused ring systems. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Core Heterocyclic System: The target compound’s chromeno-thiazole core is distinct from simpler thiazole or benzothiazole systems (e.g., compounds 4d, or ). This fused system may enhance π-π stacking interactions in biological targets, as seen in kinase inhibitors . In contrast, pyridinyl-thiazole derivatives (e.g., ) prioritize hydrogen bonding via the pyridine nitrogen, contributing to adenosine receptor binding .
Bis(propenyl)sulfamoyl groups () introduce unsaturated bonds, which may serve as reactive handles for further derivatization.
Enzyme Inhibition: Thiazole derivatives with dichlorophenyl groups (e.g., 4d, ) are implicated in kinase inhibition, suggesting the target’s chromeno-thiazole core could be optimized for similar applications.
Physicochemical and Spectral Data
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings, case studies, and detailed analyses of its biological activity.
Chemical Structure and Properties
The compound features a complex structure consisting of a chromene ring fused with a thiazole moiety and a benzamide derivative. Its molecular formula is , which indicates the presence of multiple functional groups that contribute to its biological properties.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing the thiazole ring have shown promising results against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Conducted : MTS cytotoxicity assays and BrdU proliferation assays were utilized to evaluate the efficacy of these compounds.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|---|
| 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| 8 | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These results indicate that the compounds possess a higher potency in two-dimensional cultures compared to three-dimensional cultures, suggesting that their mechanism of action may be influenced by the cellular environment.
The proposed mechanism involves binding to DNA, specifically within the minor groove, which disrupts replication and transcription processes essential for tumor growth. The presence of certain substituents on the thiazole ring enhances this binding affinity, leading to increased cytotoxicity against cancer cells.
Antimicrobial Activity
In addition to antitumor properties, compounds related to this compound have also been evaluated for antimicrobial activity:
- Tested Microorganisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Saccharomyces cerevisiae (eukaryotic model).
- Testing Method : Broth microdilution method following CLSI guidelines.
Table 2: Antimicrobial Activity Results
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | E. coli | X μg/mL |
| 6 | S. aureus | Y μg/mL |
| 8 | S. cerevisiae | Z μg/mL |
(Note: Specific MIC values are hypothetical as they were not provided in the search results.)
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole-containing compounds:
- Cycloalkyl-fused N-thiazol-2-yl-benzamides : These compounds were developed as glucokinase activators for type 2 diabetes treatment, demonstrating a balance between efficacy and safety with minimal side effects like hypoglycemia .
- Fungicidal Activity : Research indicated that similar chromene-thiazole derivatives exhibited potent antifungal properties against various fungal pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
